molecular formula C17H21Br2NO4 B13373296 Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate

Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate

Cat. No.: B13373296
M. Wt: 463.2 g/mol
InChI Key: NZHKQUMJDFJBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a dibromophenoxy group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Dibromophenoxy Intermediate: The starting material, 2,4-dibromophenol, is reacted with an appropriate alkylating agent to form 2-(2,4-dibromophenoxy)propanoic acid.

    Coupling with Piperidine: The intermediate is then coupled with piperidine under suitable conditions to form the desired piperidine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate can be compared with other similar compounds, such as:

    2,4-dibromophenyl 2,4,6-tribromophenyl ether: Another brominated compound with different substitution patterns.

    2,4-dibromophenyl 3,4-dibromophenyl ether: A similar compound with different bromine positions.

Properties

Molecular Formula

C17H21Br2NO4

Molecular Weight

463.2 g/mol

IUPAC Name

ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H21Br2NO4/c1-3-23-17(22)12-6-8-20(9-7-12)16(21)11(2)24-15-5-4-13(18)10-14(15)19/h4-5,10-12H,3,6-9H2,1-2H3

InChI Key

NZHKQUMJDFJBNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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